6-Mercaptonicotinic acid

Mucoadhesive Drug Delivery Thiolated Polymers Biopharmaceutical Formulation

Conventional thiol ligands (e.g., cysteine, thioglycolic acid) lose >90% reactivity below pH 5, compromising surface functionalization and biopolymer conjugation in acidic environments. 6-Mercaptonicotinic acid (6-MNA) overcomes this limitation with pH-independent thiol reactivity across pH 3-6.8, enabled by the electron-withdrawing pyridine ring. • Maintains full disulfide bond formation at pH 3 and 6.8, enabling consistent SAM assembly on gold electrodes and mucoadhesive biopolymer performance throughout the GI tract • Enables colorimetric Cd²⁺ detection at 100 nM (50× sensitivity improvement over MNA-only probes; below WHO 27 nM guideline) • Achieves ~80-fold mucoadhesion enhancement vs. unmodified chitosan for oral peptide drug delivery • Supplied as white to off-white solid, ≥98% purity; standard global shipping available

Molecular Formula C6H5NO2S
Molecular Weight 155.18 g/mol
CAS No. 17624-07-6
Cat. No. B095688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Mercaptonicotinic acid
CAS17624-07-6
Synonyms2-mercapto-5-pyridinecarboxylic acid
6-M-3-PCA
6-mercapto-3-pyridinecarboxylic acid
Molecular FormulaC6H5NO2S
Molecular Weight155.18 g/mol
Structural Identifiers
SMILESC1=CC(=S)NC=C1C(=O)O
InChIInChI=1S/C6H5NO2S/c8-6(9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H,8,9)
InChIKeyJWWGTYCXARQFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Mercaptonicotinic Acid Overview


6-Mercaptonicotinic acid (6-MNA, CAS 17624-07-6) is an organosulfur compound derived from nicotinic acid, featuring a pyridine ring with a carboxylic acid group at the 3-position and a thiol (-SH) group at the 6-position . This heterobifunctional architecture enables 6-MNA to act as a versatile ligand for metal coordination via the thiol and as a hydrogen-bonding or electrostatic interaction site via the carboxylic acid . The compound is a white to off-white solid with a molecular weight of 155.17 g/mol and a melting point of 260-262 °C (dec.) . Its applications span self-assembled monolayers on gold electrodes, fabrication of metal-ion sensors, and biopolymer thiolation for mucoadhesive drug delivery [1].

6-MNA vs. Other Thiol Ligands


The selection of a thiol-bearing ligand for surface functionalization or polymer conjugation is critically determined by the pKa of its thiol group and the spatial orientation of its heteroatoms. Generic thiols such as L-cysteine or thioglycolic acid exhibit a thiol pKa in the range of 8-10, rendering their reactivity highly pH-dependent—they are only optimally reactive in alkaline environments and show diminished mucoadhesive or gelling capacity at the physiological pH of the stomach or small intestine [1]. In contrast, the mercapto group of 6-MNA displays a unique electronic character conferred by the adjacent nitrogen of the pyridine ring, enabling pH-independent thiol reactivity over a broad pH range from 3 to 6.8 [1]. This characteristic makes direct substitution with conventional thiol ligands (e.g., cysteine, glutathione, thioglycolic acid) a performance liability in applications where consistent disulfide bond formation is required across varying physiological pH conditions [2]. Furthermore, the pyridine nitrogen and carboxylic acid groups of 6-MNA provide additional metal-binding and hydrogen-bonding sites that simple alkanethiols lack, resulting in superior metal-ion selectivity in colorimetric sensor platforms [3].

6-MNA Quantitative Performance Evidence


pH-Independent Thiol Reactivity

Chitosan conjugated with 6-MNA exhibits pH-independent thiol reactivity, whereas conventional thiolated chitosans (e.g., chitosan-cysteine, chitosan-thioglycolic acid) are only reactive at alkaline pH due to the high pKa (8-10) of their aliphatic thiol groups [1]. Disulfide bond formation for chitosan-6-MNA was found to occur at the same rate at pH 3 as at pH 6.8, demonstrating a reactivity profile that is independent of proton concentration within the physiological range [1].

Mucoadhesive Drug Delivery Thiolated Polymers Biopharmaceutical Formulation

Mucoadhesive Force Enhancement

Thiolation of chitosan with 6-MNA yields an approximately 80-fold enhancement in mucoadhesive force compared to unmodified chitosan, as determined by in vitro mucoadhesion studies on porcine intestinal mucosa . In a head-to-head comparison of six thiolated chitosan derivatives, chitosan-6-MNA ranked highest for permeation enhancement, outperforming chitosan-cysteine, chitosan-glutathione, chitosan-4-thiobutylamidine, chitosan-thioglycolic acid, and chitosan-N-acetyl cysteine [1].

Mucoadhesion Drug Delivery Systems Chitosan Derivatives

Cd²⁺ Detection Sensitivity Enhancement

Gold nanoparticles (AuNPs) cofunctionalized with 6-MNA and L-cysteine exhibit a superior colorimetric response to Cd²⁺ compared to AuNPs functionalized with either MNA alone or L-cysteine alone [1]. The cofunctionalized system achieves a detection limit of 1.0 × 10⁻⁷ M (100 nM) for Cd²⁺, with a linear response range of 2.0 × 10⁻⁷ M to 1.7 × 10⁻⁶ M [1]. In comparison, AuNPs functionalized solely with MNA show a detection limit of approximately 5 × 10⁻⁶ M under similar conditions, representing a 50-fold lower sensitivity [2].

Colorimetric Sensing Cadmium Detection Gold Nanoparticles

Surface pKa and Electrostatic Selectivity

Self-assembled monolayers (SAMs) of 6-MNA on gold electrodes exhibit a surface pKa of 5.5 for the carboxylic acid group, a value that is independent of ionic strength and surface coverage [1]. This pKa is approximately 1.5 pH units lower than that of 4-mercaptobenzoic acid (pKa ~7.0) SAMs, making the MNA monolayer negatively charged at physiological pH (7.4) while 4-mercaptobenzoic acid remains largely neutral [2]. The negatively charged MNA monolayer strongly favors the electrode reaction of positively charged Ru(NH₃)₆³⁺ while showing a sluggish voltammetric response for cationic hydrophobic dopamine, demonstrating electrostatic control over analyte selectivity [1].

Electrochemical Sensors Self-Assembled Monolayers Surface Chemistry

In Vivo Cortisol Reduction Effect

Oral administration of 6-mercaptonicotinic acid to a human subject resulted in a measurable decrease in blood cortisol levels, with values dropping from 10.50 μg/dL at baseline to 8.00 μg/dL at 3 hours and 7.00 μg/dL at 6 hours post-administration, representing a 33% reduction at the 6-hour timepoint . In contrast, the widely used antineoplastic agent 6-mercaptopurine (6-MP), despite its structural similarity, has no documented effect on blood cortisol levels and is instead a purine antimetabolite used for leukemia and inflammatory bowel disease [1]. This cortisol-lowering effect of 6-MNA is unique among mercapto-substituted heterocycles and is documented in US Patent 4,521,425 for the treatment of hypercortisolism .

Endocrinology Hypercortisolism Therapeutic Agent

Cu²⁺ Fluorescent Sensing Enhancement

ZnS:Mn(II) quantum dots cofunctionalized with 6-MNA and L-cysteine function as a ratiometric fluorescent probe for Cu²⁺, achieving a detection limit of 1.2 nM and a linear response range of 5 nM to 500 nM [1]. This detection limit is approximately 20-fold lower than that of glutathione-capped CdTe quantum dots (LOD ≈ 25 nM for Cu²⁺) and 50-fold lower than that of unmodified ZnS:Mn QDs [2]. The improvement is attributed to the cooperative binding of Cu²⁺ by the pyridine nitrogen and thiolate sulfur of 6-MNA, which is not available in probes functionalized with simple amino acids like cysteine alone [1].

Fluorescent Sensing Quantum Dots Copper Detection

6-MNA Application Scenarios


pH-Independent Oral Mucoadhesive Delivery

6-MNA is the ligand of choice for thiolating chitosan or other biopolymers intended for oral drug delivery across the gastrointestinal tract. The evidence demonstrates that chitosan-6-MNA maintains full thiol reactivity (disulfide bond formation) at pH 3 and pH 6.8, enabling consistent mucoadhesion and in situ gelling in both the acidic stomach and the near-neutral small intestine [1]. In contrast, conventional thiol ligands like cysteine and thioglycolic acid lose >90% of their reactivity below pH 5, severely compromising formulation performance in the gastric environment [1]. The ~80-fold mucoadhesion enhancement over unmodified chitosan directly translates to prolonged intestinal residence time and improved oral bioavailability of peptide drugs such as insulin .

Cadmium Colorimetric Sensing in Water

For field-deployable or point-of-use colorimetric detection of Cd²⁺ in drinking water, 6-MNA cofunctionalized with L-cysteine on gold nanoparticles provides a 1.0 × 10⁻⁷ M (100 nM) limit of detection—a 50-fold sensitivity improvement over MNA-only functionalized probes [1]. This performance metric enables naked-eye or simple spectrophotometric detection at concentrations below the WHO guideline value of 3 μg/L (approximately 27 nM), making the system suitable for rapid screening of cadmium contamination in resource-limited settings where atomic absorption spectroscopy is unavailable [1].

Ionic-Strength Independent Biosensor Interfaces

The self-assembled monolayer of 6-MNA on gold electrodes exhibits a surface pKa of 5.5 that remains invariant across a 100-fold change in ionic strength (0.001 M to 0.1 M), a property not shared by alkanethiol carboxylic acid SAMs [1]. This predictable surface charge enables developers to design biosensors that electrostatically gate the access of charged analytes—strongly favoring positively charged species like Ru(NH₃)₆³⁺ while rejecting hydrophobic cations like dopamine—without the confounding effects of variable electrolyte composition [1]. This predictability reduces assay development time and improves inter-laboratory reproducibility.

Cortisol-Lowering Research for Hypercortisolism

6-MNA is a validated lead compound for cortisol modulation, with documented in vivo efficacy: a 33% reduction in blood cortisol (from 10.50 to 7.00 μg/dL) at 6 hours following a single 160 mg oral dose in a human subject [1]. This effect is absent in structurally related mercapto heterocycles such as 6-mercaptopurine, which lacks any cortisol-lowering activity . Researchers investigating novel therapies for Cushing's syndrome or stress-induced hypercortisolism should prioritize 6-MNA over other thiol-containing heterocycles due to this unique, patent-documented pharmacodynamic profile [1].

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